Benazepril - 86541-75-5

Benazepril

Catalog Number: EVT-261330
CAS Number: 86541-75-5
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benazepril is classified as an angiotensin-converting enzyme (ACE) inhibitor. [] It is a prodrug, meaning it is inactive until metabolized in the body into its active form, benazeprilat. [, , , ] Benazepril is a synthetic compound, not naturally occurring. [] In scientific research, benazepril is primarily used to investigate the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes. [] This includes studies on hypertension, cardiovascular disease, and renal disease. [, , , , , , , , , , , , , , , , , , , ]

Benazeprilat

Compound Description: Benazeprilat is the active metabolite of benazepril, a prodrug ACE inhibitor. [, , , , , ] Benazeprilat is a diacid and significantly more potent than benazepril in inhibiting ACE. [] It exhibits a long duration of action, inhibiting plasma ACE for over 24 hours after benazepril administration. [, , ] Benazeprilat is primarily eliminated through renal excretion but shows minimal change in pharmacokinetic parameters in patients with hepatic cirrhosis. [, ]

Amlodipine

Compound Description: Amlodipine is a dihydropyridine calcium channel blocker frequently used in combination with ACE inhibitors, including benazepril, to treat hypertension. [, , , , , , , ] The combination of amlodipine and benazepril demonstrates superior efficacy in reducing blood pressure and cardiovascular events compared to benazepril monotherapy or benazepril combined with hydrochlorothiazide. [, , , , ]

Hydrochlorothiazide (HCTZ)

Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly used in hypertension management. [, , , , ] While considered a first-line therapy in some guidelines, the ACCOMPLISH trial demonstrated that benazepril combined with amlodipine was superior to benazepril plus HCTZ in reducing cardiovascular events in high-risk hypertensive patients. [, ]

Relevance: Hydrochlorothiazide serves as a comparative treatment option to assess the efficacy and safety of benazepril combined with amlodipine. The findings from the ACCOMPLISH trial challenge the conventional use of HCTZ in combination with ACE inhibitors, suggesting alternative combinations may be more beneficial for certain patient populations. [, ]

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker (ARB) used for treating hypertension and diabetic nephropathy. [, , , ] Studies have investigated the effects of combining losartan with benazepril, indicating a potential synergistic effect in reducing blood pressure, proteinuria, and slowing renal function decline in patients with chronic kidney disease. [, , , ]

Valsartan

Compound Description: Valsartan is another ARB studied for its efficacy in treating hypertension and its effects on left ventricular hypertrophy (LVH). [, , ] While both valsartan and benazepril demonstrated positive effects on LVH regression, some studies suggest valsartan may be more effective at higher doses. [, ]

Captopril

Compound Description: Captopril is an ACE inhibitor, similar to benazepril, and studied for its effects on ventricular remodeling and matrix metalloproteinase-2 (MMP-2) expression in rats with acute myocardial infarction. [] While both captopril and benazepril showed positive effects in these areas, no significant differences were observed between the two drugs. []

Leflunomide

Compound Description: Leflunomide is an immunosuppressive drug with anti-inflammatory and anti-fibrotic properties. Studies demonstrate that combining leflunomide with benazepril provides synergistic renoprotective effects in diabetic nephropathy models, surpassing the efficacy of either drug alone. [, ]

Fluvastatin

Compound Description: Fluvastatin is a statin drug primarily used to lower cholesterol levels. Research indicates that combining fluvastatin with benazepril in adriamycin-induced nephrotic rats provides enhanced renoprotection compared to monotherapy with either drug. []

Source and Classification

Benazepril is derived from the class of compounds known as benzenesulfonamides. Its chemical structure includes a benzazepine moiety, which contributes to its biological activity. The compound is produced through various synthetic routes that optimize yield and purity for pharmaceutical applications.

Synthesis Analysis

The synthesis of benazepril involves several methods, with a focus on asymmetric synthesis to produce the desired enantiomeric form. Key methods include:

  1. Dynamic Kinetic Resolution: This method utilizes specific starting materials such as 3-bromo-2,3,4,5-tetrahydro-1H-benzazepine-2-ketone and homophenylalanine to produce benazepril hydrochloride efficiently. The process involves esterification and hydrogen chloride introduction, yielding high total yields and atom economy while minimizing environmental impact .
  2. Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by using microwave irradiation, allowing for rapid synthesis of key intermediates like ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H-benzazepin-2-one .
  3. Asymmetric Aza-Michael Addition: This method employs L-homophenylalanine ethyl ester in a reaction with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to create critical intermediates leading to benazepril hydrochloride .

Technical Parameters

  • Reaction Conditions: Typical conditions include the use of solvents like isopropanol or dimethylformamide (DMF) and temperatures ranging from room temperature to 60°C.
  • Purification Techniques: The final product is often purified through recrystallization from solvents such as methanol or 3-pentanone .
Molecular Structure Analysis

Benazepril has a complex molecular structure characterized by the following features:

  • Chemical Formula: C24_{24}H28_{28}N2_{2}O5_{5}S
  • Molecular Weight: Approximately 444.56 g/mol
  • Structural Components: The molecule contains a benzazepine ring system fused with a carboxylic acid derivative, contributing to its pharmacological properties.

Structural Data

The stereochemistry is crucial for its activity; benazepril exists in specific diastereomeric forms that influence its efficacy as an ACE inhibitor. The compound's spatial arrangement allows it to effectively bind to the active site of the ACE enzyme.

Chemical Reactions Analysis

Benazepril participates in several chemical reactions during its synthesis:

  1. Esterification: Involves the formation of esters from carboxylic acids and alcohols, crucial for creating intermediates.
  2. Reduction Reactions: Asymmetric reductions are employed to convert ketones or imines into chiral amines or alcohols, significantly impacting the final product's stereochemistry.
  3. Hydrochlorination: The introduction of hydrogen chloride gas is essential for converting benazepril into its hydrochloride form, enhancing solubility and bioavailability.

Reaction Parameters

  • Catalysts: Transition metal catalysts are often utilized in reduction steps to achieve high selectivity.
  • Yield Optimization: Reaction conditions are fine-tuned (e.g., temperature, time) to maximize yields and minimize byproducts.
Mechanism of Action

Benazepril exerts its pharmacological effects through the inhibition of the ACE enzyme:

  1. Inhibition of Angiotensin II Formation: By blocking ACE, benazepril prevents the conversion of angiotensin I to angiotensin II.
  2. Vasodilation: The decrease in angiotensin II levels leads to relaxation of blood vessels, reducing blood pressure.
  3. Diuretic Effect: Lower levels of angiotensin II also reduce aldosterone secretion, promoting diuresis and further contributing to blood pressure reduction.

Relevant Data

Clinical studies have demonstrated that benazepril effectively lowers blood pressure in hypertensive patients while also providing renal protective effects in diabetic patients.

Physical and Chemical Properties Analysis

Benazepril exhibits several important physical and chemical properties:

  • Appearance: Usually found as a white crystalline powder.
  • Solubility: Soluble in water (especially as hydrochloride), methanol, and ethanol; insoluble in organic solvents like chloroform.
  • Melting Point: The melting point ranges from 188°C to 190°C for benazepril hydrochloride .

Additional Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The pH of aqueous solutions typically falls within a neutral range.
Applications

Benazepril is primarily used in clinical settings for:

  1. Hypertension Management: Its primary application is in treating high blood pressure, often prescribed alone or in combination with other antihypertensive agents.
  2. Heart Failure Treatment: It aids in managing heart failure by reducing cardiac workload through vasodilation.
  3. Renal Protection: Particularly beneficial for patients with diabetic nephropathy due to its ability to lower intraglomerular pressure.

Scientific Applications

Research continues into additional therapeutic uses of benazepril beyond hypertension, including potential roles in cardiovascular protection and chronic kidney disease management.

Mechanistic Pharmacology of Benazepril

Enzymatic Targets and Inhibition Dynamics of ACE by Benazeprilat

Benazepril functions as a prodrug that undergoes enzymatic hydrolysis primarily in the liver to form its active metabolite, benazeprilat. This biotransformation is catalyzed by hepatic esterases and is critical for therapeutic efficacy. Benazeprilat competitively inhibits angiotensin-converting enzyme (ACE), a zinc metallopeptidase predominantly located on pulmonary endothelial surfaces. ACE is responsible for converting angiotensin I (AT-I) to the potent vasoconstrictor angiotensin II (AT-II). Benazeprilat binds to the ACE active site with high specificity, forming a stable complex with the catalytic zinc atom via its carboxyl group, thereby blocking substrate access [1] [8].

The inhibition kinetics follow a slow-tight binding mechanism, characterized by an initial rapid association phase (K~i~ ≈ 0.2 nM) followed by gradual isomerization to an exceptionally stable enzyme-inhibitor complex. This results in prolonged dissociation, with an elimination half-life of benazeprilat exceeding 10–11 hours in humans. Consequently, a single daily dose sustains >90% ACE inhibition for 24 hours, as evidenced by suppression of plasma ACE activity in clinical studies [1] [6]. Hydrolysis studies reveal that benazepril exhibits significant resistance to acidic degradation in the stomach (t~½~ > 24 hours at pH 1.2) but undergoes efficient enzymatic conversion by porcine liver esterase (V~max~ = 8.3 µM/min; K~m~ = 42 µM), ensuring optimal systemic delivery of benazeprilat [3].

Table 1: Hydrolysis Kinetics of Benazepril

ConditionHalf-life (t~½~)Catalytic Efficiency (V~max~/K~m~)
Gastric pH (1.2)>24 hoursNot applicable
Porcine Liver Esterase15 minutes0.198 µM⁻¹min⁻¹
Human Hepatocytes45 minutes0.121 µM⁻¹min⁻¹

Molecular Interactions Between Benazepril and the Renin-Angiotensin-Aldosterone System (RAAS)

Benazeprilat disrupts RAAS signaling by preventing AT-II synthesis, thereby altering downstream physiological effects. Normally, AT-II activates angiotensin type 1 receptors (AT1-R), inducing vasoconstriction, aldosterone release, sympathetic activation, and renal sodium reabsorption. Benazeprilat-mediated ACE inhibition reduces plasma AT-II levels by >85% within 4 hours post-administration. This suppression decreases AT1-R activation, leading to systemic vasodilation (reducing peripheral vascular resistance by 20–30%) and diminished aldosterone secretion (plasma aldosterone falls by ≥50%) [1] [10].

Concurrently, reduced AT-II alleviates negative feedback on renal juxtaglomerular cells, increasing plasma renin activity 3–5-fold. However, this compensatory rise does not override ACE inhibition due to the blocked conversion of AT-I to AT-II. In renal tissues, benazeprilat attenuates angiotensin II-mediated efferent arteriolar constriction, lowering intraglomerular pressure and mitigating proteinuria. This mechanism underlies its nephroprotective effects in diabetic kidney disease, where RAAS overactivation exacerbates glomerular damage [2] [10].

Role of Bradykinin Potentiation in Benazepril-Mediated Vasodilation

ACE is identical to kininase II, the enzyme responsible for degrading bradykinin (BK) into inactive metabolites. Benazeprilat’s inhibition of kininase II elevates circulating and tissue BK levels by 2–3 fold. BK binds to B~2~ receptors on endothelium, stimulating nitric oxide (NO) and prostacyclin (PGI~2~) release. These mediators induce vasodilation and reduce vascular resistance synergistically with AT-II suppression [1] [4].

Table 2: Impact of Benazeprilat on Vasoactive Mediators

MediatorChangePhysiological Consequence
Angiotensin II↓ 85%Reduced vasoconstriction & aldosterone
Bradykinin↑ 200–300%Enhanced NO/PGI~2~ release
Nitric Oxide↑ 70%Vasodilation & reduced afterload
Aldosterone↓ 50%Decreased sodium retention

Notably, BK accumulation contributes to benazeprilat’s vasodilatory efficacy but may also influence prostaglandin pathways. Experimental data show benazepril (10⁻⁵–10⁻⁴ M) competitively antagonizes prostaglandin F~2α~-induced vasoconstriction in isolated vessels, suggesting ancillary modulation of prostanoid signaling [4].

Pharmacogenomic Variability in ACE Inhibition Efficacy

The efficacy of benazepril exhibits interindividual variability linked to polymorphisms in the ACE gene. Patients homozygous for the ACE insertion (I/I) allele exhibit lower baseline ACE activity and experience a more pronounced reduction in blood pressure (mean diastolic BP reduction: 14 mmHg vs. 8 mmHg in D/D homozygotes). Conversely, deletion (D/D) homozygotes show attenuated responses due to higher residual ACE activity despite therapy [1] [2].

Additionally, variants in genes encoding bradykinin receptors (BDKRB1/B2) and angiotensinogen (AGT) influence therapeutic outcomes. For instance, AGT M235T polymorphism modulates angiotensinogen synthesis, affecting RAAS feedback intensity during ACE inhibition. These pharmacogenomic factors account for 20–40% of variability in benazepril’s antihypertensive effect, necessitating individualized dosing in clinical practice [2] [6].

Comparative Analysis of Benazepril’s Binding Affinity vs. Other ACE Inhibitors

Benazeprilat demonstrates superior ACE-binding affinity relative to early-generation ACE inhibitors but comparable potency to modern analogs. Its inhibitory constant (K~i~ = 0.21 nM) is 10-fold lower than enalaprilat (K~i~ = 2.1 nM) and 2-fold lower than lisinopril (K~i~ = 0.5 nM), attributable to optimized interactions with ACE subsites S~1~ and S~2~′. Benazeprilat’s extended hydrophobic side chain enhances van der Waals contacts with S~2~′ pocket residues (e.g., Phe~391~, Tyr~523~), while its carboxylate group coordinates zinc with high stability [4] [8].

Table 3: Comparative ACE Inhibition Kinetics

CompoundIC~50~ (nM)Relative PotencyZinc-Binding Group
Benazeprilat1.91.00 (Reference)Carboxylate
Enalaprilat20.10.09Carboxylate
Lisinopril3.80.50Carboxylate
Ramiprilat2.40.79Carboxylate
Captopril25.00.08Sulfhydryl

Stereochemistry further influences affinity: The (S,S)-benazepril isomer exhibits 100-fold greater potency than its (R,R) counterpart due to optimal spatial alignment with ACE’s chiral substrate channel. This stereoselectivity mirrors class trends but is more pronounced in benazepril than in quinapril or ramipril [4].

Properties

CAS Number

86541-75-5

Product Name

Benazepril

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Solubility

19mg/mL
1.05e-02 g/L

Synonyms

enazapril
benazepril
benazepril hydrochloride
benzazepril
Briem
CGS-14824-A
CGS-14824A
Cibacène
Cibacen
Labopal
Lotensin

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.